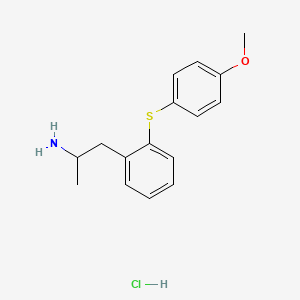
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a thioether linkage, which is further connected to an alpha-methylbenzeneethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and an appropriate halogenated precursor under basic conditions to form the thioether linkage.
Introduction of the Alpha-Methylbenzeneethanamine Moiety: This step involves the reaction of the thioether intermediate with alpha-methylbenzeneethanamine under suitable conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups or to convert the thioether linkage to a thiol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or modified amine groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as antidepressant or neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may involve the modulation of neurotransmitter levels or the inhibition of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Methoxyphenyl)thio)benzeneethanamine hydrochloride: Lacks the alpha-methyl group, which may affect its biological activity and chemical reactivity.
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanol hydrochloride:
4-Methoxyphenylthiourea: Contains a thiourea group instead of a thioether linkage, resulting in different reactivity and biological effects.
Uniqueness
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128959-17-1 |
|---|---|
Molekularformel |
C16H20ClNOS |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-5-3-4-6-16(13)19-15-9-7-14(18-2)8-10-15;/h3-10,12H,11,17H2,1-2H3;1H |
InChI-Schlüssel |
YAZGTAAHUKXNDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


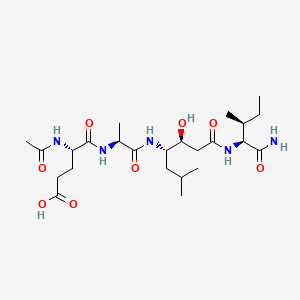
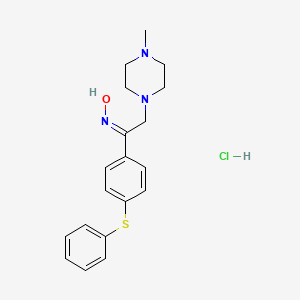
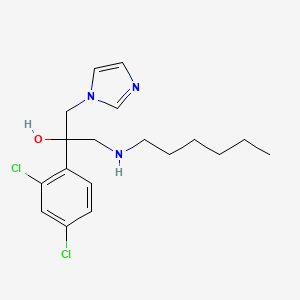
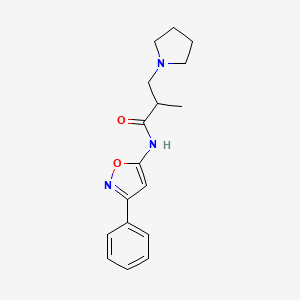
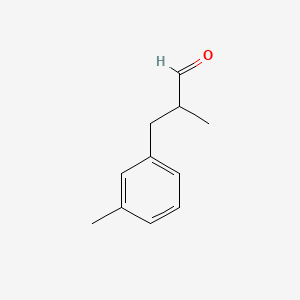
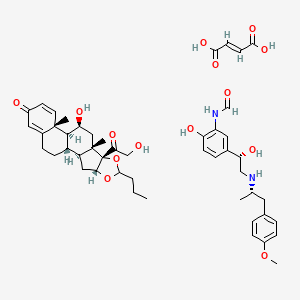
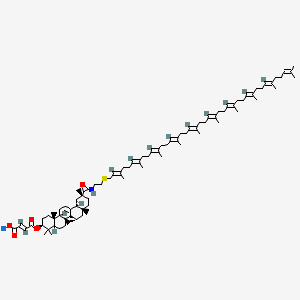


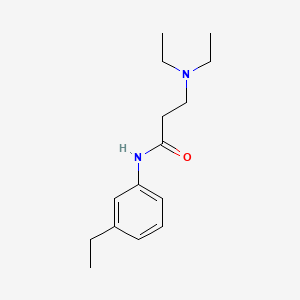


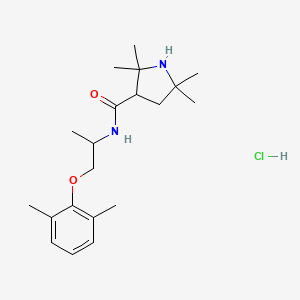
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
